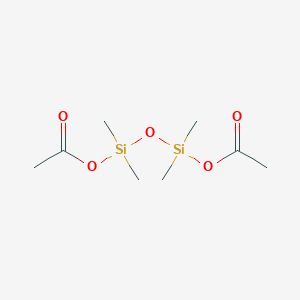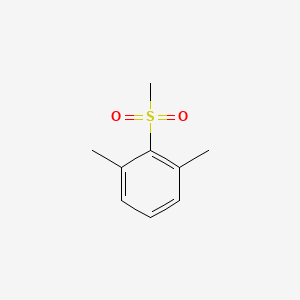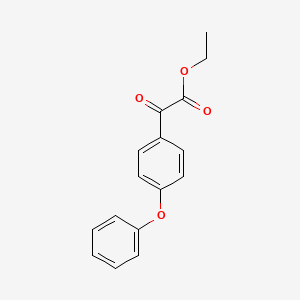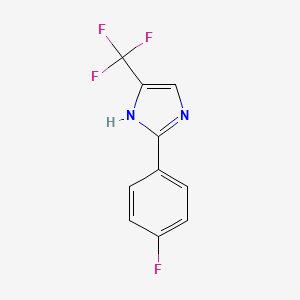
2-Chloro-4-methylpyridine-3-boronic acid
Vue d'ensemble
Description
“2-Chloro-4-methylpyridine-3-boronic acid” is a chemical compound that is used as a reagent in the preparation of various derivatives . It has the molecular formula C6H7BClNO2 .
Synthesis Analysis
The synthesis of “2-Chloro-4-methylpyridine-3-boronic acid” and similar boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular weight of “2-Chloro-4-methylpyridine-3-boronic acid” is 171.39 . The InChI code for this compound is 1S/C6H7BClNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 .Physical And Chemical Properties Analysis
“2-Chloro-4-methylpyridine-3-boronic acid” is a solid compound . The storage temperature for this compound is between 2-8°C .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling Reactions
2-Chloro-4-methylpyridine-3-boronic acid: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The compound’s boronic acid group facilitates the transmetalation step, which is crucial for the coupling process . Its stability and functional group tolerance under mild conditions make it an excellent choice for synthesizing complex organic molecules.
Synthesis of Borinic Acid Derivatives
This compound serves as a precursor for creating borinic acid derivatives. These derivatives are less studied but have shown potential in various fields such as catalysis and materials science. They exhibit enhanced Lewis acidity, which can be exploited in regioselective functionalization of diols and carbohydrates .
Medicinal Chemistry
In medicinal chemistry, 2-Chloro-4-methylpyridine-3-boronic acid is used to synthesize pyridopyrimidinone derivatives. These derivatives act as AHR antagonists and are useful in treating diseases. The boronic acid moiety is essential for the biological activity of these compounds .
Polymer and Optoelectronics Materials
The boronic acid group of this compound can be utilized in the development of polymer and optoelectronic materials. Its ability to form stable complexes with various ligands makes it a versatile building block for creating new materials with desirable properties .
Catalysis
Boronic acids, including 2-Chloro-4-methylpyridine-3-boronic acid , are known to catalyze various organic reactions. They can facilitate transformations that are otherwise challenging, such as the functionalization of alcohols and amines, due to their unique reactivity profile .
Stability and Shelf Life Enhancement
The compound can be protected with methylimindodiacetic acid (MIDA) to form a MIDA boronate ester. This modification enhances the stability and shelf life of the boronic acid, making it more resistant to decomposition and thus more suitable for long-term storage and use in iterative cross-coupling sequences .
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-4-methylpyridine-3-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of new carbon-carbon bonds .
Pharmacokinetics
They are usually bench stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of 2-Chloro-4-methylpyridine-3-boronic acid is influenced by the reaction conditions of the SM cross-coupling . This reaction is known for its mild and functional group tolerant conditions . The stability of boronic esters can pose challenges when it comes to removing the boron moiety at the end of a sequence if required .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-chloro-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGWAHJXFWBCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376754 | |
| Record name | 2-Chloro-4-methylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1029654-29-2 | |
| Record name | 2-Chloro-4-methylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)



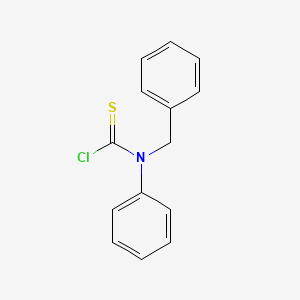
![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)



